![molecular formula C13H15ClN2O4 B5709942 5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)
5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid
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Overview
Description
5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid, commonly known as ACPC, is an amino acid derivative that has been extensively studied for its potential therapeutic applications. ACPC is synthesized from the amino acid phenylalanine and has been shown to have a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of ACPC is not fully understood. However, it is thought to act through the modulation of glutamate receptors in the brain. Glutamate is a neurotransmitter that is involved in a range of physiological processes including learning and memory. ACPC has been shown to enhance the activity of certain glutamate receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
ACPC has a range of biochemical and physiological effects. It has been shown to enhance cognitive function and improve memory in both animal models and human studies. ACPC has also been shown to have neuroprotective effects, protecting against neuronal damage and cell death. In addition, ACPC has been shown to have anti-inflammatory effects, reducing inflammation in the brain and other tissues.
Advantages and Limitations for Lab Experiments
ACPC has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. ACPC has also been extensively studied, with a large body of research supporting its potential therapeutic applications. However, there are also limitations to using ACPC in lab experiments. Its mechanism of action is not fully understood, and there is still much to be learned about its potential therapeutic applications.
Future Directions
There are several future directions for research on ACPC. One area of research is the potential use of ACPC as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is the potential use of ACPC as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, there is ongoing research into the mechanisms of action of ACPC and its potential applications in other areas of medicine.
Synthesis Methods
ACPC can be synthesized through a multi-step process starting with the amino acid phenylalanine. The first step involves protecting the amino group of phenylalanine with a suitable protecting group such as the t-butoxycarbonyl group. The protected amino acid is then reacted with acetyl chloride to form the acetylated derivative. The resulting compound is then reacted with 4-chloroaniline to form the 4-chlorophenyl derivative. Finally, the protecting group is removed to yield ACPC.
Scientific Research Applications
ACPC has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. ACPC has also been shown to have anti-inflammatory effects and has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
5-(3-acetamido-4-chloroanilino)-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c1-8(17)15-11-7-9(5-6-10(11)14)16-12(18)3-2-4-13(19)20/h5-7H,2-4H2,1H3,(H,15,17)(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCOJTGSZCGGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)CCCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetamido-4-chloroanilino)-5-oxopentanoic acid |
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